molecular formula C16H16N2O6 B607068 Taleranol CAS No. 1616690-16-4

Taleranol

Cat. No. B607068
M. Wt: 332.312
InChI Key: IKRKQQLJYBAPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taleranol, also known as β-zearalanol or teranol, is a synthetic, nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in Fusarium spp . Taleranol was never marketed .


Molecular Structure Analysis

Taleranol has the IUPAC name (7S,11S)-7,15,17-Trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one . Its molecular formula is C18H26O5 and its molar mass is 322.401 g·mol−1 .

Scientific Research Applications

Analytical Chemistry

  • Summary of the Application : Taleranol is used as a target analyte in the development of methods for detecting residues of hormonally active substances in animal tissues .
  • Methods of Application : A rapid liquid chromatography tandem mass spectrometry method has been developed and validated for the determination of α-trenbolone, β-trenbolone, α-nortestosterone, β-nortestosterone, zeranol, and taleranol in bovine liver . The method involves liquid–liquid extraction with methyl tert-butyl ether and solid phase extraction on silica cartridges .
  • Results or Outcomes : The method was validated in the range of 0.5–30 μg kg –1 for α-trenbolone, β-trenbolone, zeranol, taleranol, and 2–30 μg kg –1 for α-nortestosterone, β-nortestosterone . The matrix effect was negligible (1 %–5 %) for all analytes except of α-nortestosterone (19 %) .

Endocrinology & Metabolism

  • Summary of the Application : Taleranol, a β-resorcylic acid lactone and an isomer of α-zearalanol, has been studied for its effects on uterine protein synthesis and uterine weight in rats .
  • Methods of Application : In vivo, taleranol was administered at doses ranging from 1-500 µg/animal .
  • Results or Outcomes : Taleranol induced synthesis of the uterine protein IP and increased uterine weight in rats .

Food Safety & Mycotoxin Studies

  • Summary of the Application : Taleranol, as a metabolite of Zearalenone (ZON), could be used in research related to mycotoxin studies . ZON is a mycotoxin produced by Fusarium species and occurs in several grains including maize, barley, oats, wheat, and sorghum . It has the ability to bind to estrogen receptors and induces estrogenic syndromes .
  • Methods of Application : In a study, the metabolism of ZON in the course of beer fermentation was characterized using artificially contaminated wort . The study reported that ZON is converted to its metabolites, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), which are further converted to α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL), respectively .
  • Results or Outcomes : The study indicated that yeast metabolizes ZON to β-ZOL rather than α-ZOL . The health risk to humans due to ZON in beer is reduced during the fermentation process .

Toxicokinetic Modeling

  • Summary of the Application : Taleranol, as a metabolite of Zearalenone (ZON), could be used in the development and application of a Physiologically-Based Toxicokinetic (PBTK) model . This model is for ZEA and ZAL and their primary metabolites, zearalenol, zearalanone, and their conjugated glucuronides, for rats and for human subjects .
  • Methods of Application : The PBTK modeling study explicitly simulates critical metabolic pathways in the gastrointestinal and hepatic systems . Metabolic events such as dehydrogenation and glucuronidation of the chemicals, which have direct effects on the accumulation and elimination of the toxic compounds, have been quantified .
  • Results or Outcomes : The PBTK model considers urinary and fecal excretion and biliary recirculation and compares the predicted biomarkers of blood, urinary and fecal concentrations with published in vivo measurements in rats and human subjects .

Safety And Hazards

A safety data sheet for Taleranol-D5, an isotope of Taleranol, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKQQLJYBAPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337362
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desidustat

CAS RN

1616690-16-4
Record name Desidustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESIDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
481
Citations
J Jodlbauer, P Zöllner, W Lindner - Chromatographia, 2000 - Springer
An LC-MS/MS method has been developed for the sensitive determination of the anabolic compound zeranol, its epimer taleranol and the mycotoxins zearalenone, α-zearalenol and β-…
Number of citations: 91 link.springer.com
FM Launay, PB Young, SS Sterk… - Food additives and …, 2004 - Taylor & Francis
A method is described for the quantitative determination of the veterinary drug zeranol, its epimer taleranol and the mycotoxins zearalenone, α-zearalenol and β-zearalenol in bovine …
Number of citations: 71 www.tandfonline.com
FM Launay, L Ribeiro, P Alves, V Vozikis… - Food additives and …, 2004 - Taylor & Francis
There is currently little information concerning the prevalence of zeranol and taleranol in animal urine following metabolism of the naturally occurring Fusarium spp. toxins. An …
Number of citations: 38 www.tandfonline.com
I Matraszek-Zuchowska, B Wozniak… - Food Additives & …, 2013 - Taylor & Francis
An LC-MS/MS method was developed for the sensitive and selective determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in animal urine. …
Number of citations: 31 www.tandfonline.com
GF Bories, EF Perdu-Durand, JF Sutra… - Drug metabolism and …, 1991 - ASPET
Biochemical evidence is given of alpha-zearalanol (zeranol), zearalanone, and beta-zearalanol (taleranol) glucurono- and sulfoconjugation in the rat and pig. It is based on the use of …
Number of citations: 19 dmd.aspetjournals.org
M Dahiya, N Dubey, GN Singh - 2014 - nopr.niscpr.res.in
A comparatively simple, sensitive and rapid analytical method has been developed and validated to determine the residues of testosterone, trenbolone, salbutamol and taleranol in …
Number of citations: 2 nopr.niscpr.res.in
AF Erasmuson, BG Scahill… - Journal of Agricultural and …, 1994 - ACS Publications
Zeranol and its epimer taleranol have been found in the urine … The zeranol and taleranol were naturally present and were … It is not known whether zeranoland taleranol were directly …
Number of citations: 107 pubs.acs.org
P Zöllner, J Jodlbauer, M Kleinova… - Journal of Agricultural …, 2002 - ACS Publications
… Zeranol and taleranol as further metabolites could only be … of 2.5:1, while zeranol, taleranol, or zearalanone could not be … together with traces of taleranol and zearalenone, indicating …
Number of citations: 192 pubs.acs.org
W Zhang, H Wang, J Wang, X Li… - Journal of AOAC …, 2006 - academic.oup.com
… of zeranol and related compounds, taleranol, zearalanone, and α-… The dynamic column capacities for zeranol, taleranol, … the determination of zeranol, taleranol, zearalanone, and α-…
Number of citations: 31 academic.oup.com
I Matraszek-Zuchowska, B Wozniak… - … 2012. Volume 1, 2 and 3, 2012 - cabdirect.org
An LC-MS/MS method has been developed for the sensitive and selective determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in animal urine. …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.